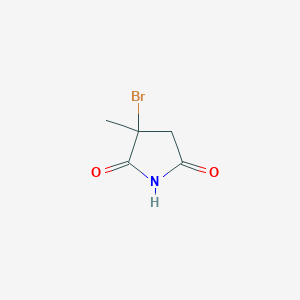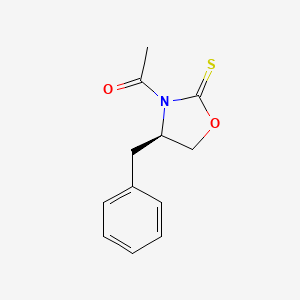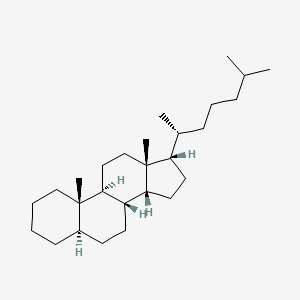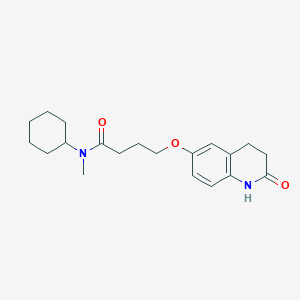
3-Bromo-3-methyl-pyrrolidine-2,5-dione
Übersicht
Beschreibung
3-Bromo-3-methyl-pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 69636-52-8 . It has a molecular weight of 192.01 . It is a powder in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 192.01 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including structures like "3-Bromo-3-methyl-pyrrolidine-2,5-dione," have been extensively explored in drug discovery due to their unique saturated scaffold, which allows for efficient pharmacophore exploration due to sp3-hybridization, contributions to stereochemistry, and increased three-dimensional coverage. These compounds have shown potential in targeting selectivity with varied biological profiles, supported by their structural diversity and ability to undergo functional modifications. This versatility has guided medicinal chemists in designing new compounds with significant biological activities (Li Petri et al., 2021).
Diketopyrrolopyrroles and Optical Properties
Compounds structurally related to "this compound," such as diketopyrrolopyrroles, have garnered attention for their applications as dyes in various technologies, including field-effect transistors, bulk-heterojunction solar cells, and fluorescence imaging. The review of their synthesis, reactivity, and optical properties reveals their significance in material science, highlighting the strong bathochromic shift in absorption and increase in two-photon absorption cross-section, which are essential for their use in real-world applications (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which are structurally related to "this compound," showcases the importance of hybrid catalysts in creating biologically relevant molecules. These scaffolds have broad synthetic applications and bioavailability, highlighting the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules with a wide range of applicability in the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Conjugated Polymers and Electronic Devices
The use of pyrrolidine and its derivatives in the synthesis of conjugated polymers, such as those containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), emphasizes their role in the development of high-performance electronic devices. These polymers, by virtue of their extended π-conjugation and distinct optical and electrochemical characteristics, offer potential in electronic applications beyond what is achievable with diketopyrrolopyrrole-based ones, showcasing a promising avenue for future material science advancements (Deng et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target proteins’ structure and function .
Biochemical Pathways
The compound affects the biochemical pathways involving carbonic anhydrases. These enzymes are involved in maintaining pH and fluid balance in the body . The compound’s interaction with these enzymes can lead to changes in these pathways, potentially affecting physiological processes such as vision .
Pharmacokinetics
The compound’s pyrrolidine ring structure may influence its adme (absorption, distribution, metabolism, and excretion) properties . The ring’s non-planarity and sp3-hybridization could potentially enhance the compound’s bioavailability .
Result of Action
The compound’s interaction with carbonic anhydrase isoenzymes can lead to their inhibition . This inhibition can disrupt the enzymes’ role in maintaining pH and fluid balance, potentially leading to physiological effects . .
Action Environment
The action, efficacy, and stability of 3-Bromo-3-methyl-pyrrolidine-2,5-dione can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature . .
Eigenschaften
IUPAC Name |
3-bromo-3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHFIWYQMVPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69636-52-8 | |
| Record name | 3-bromo-3-methylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)










